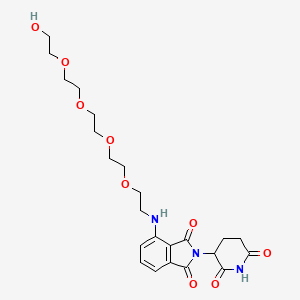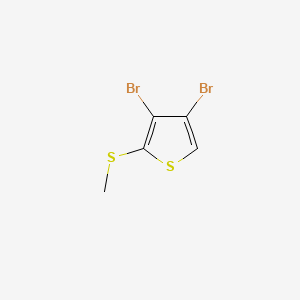
3,4-Dibromo-2-(methylthio)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2-(methylthio)thiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a methylthio group in the 3,4-positions of the thiophene ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-(methylthio)thiophene typically involves the bromination of 2-(methylthio)thiophene. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. This often involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully controlled to avoid over-bromination and to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-(methylthio)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
3,4-Dibromo-2-(methylthio)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-(methylthio)thiophene depends on the specific application and the target moleculeThese interactions can lead to the formation of covalent bonds or the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene with similar reactivity but different substitution pattern.
3,4-Dibromothiophene: Lacks the methylthio group, making it less versatile in certain applications.
2,5-Dibromo-3-methylthiophene: Similar structure but different bromination pattern, leading to different reactivity and applications.
Uniqueness
3,4-Dibromo-2-(methylthio)thiophene is unique due to the presence of both bromine atoms and a methylthio group, which provides a combination of reactivity and functionalization options not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
Molecular Formula |
C5H4Br2S2 |
|---|---|
Molecular Weight |
288.0 g/mol |
IUPAC Name |
3,4-dibromo-2-methylsulfanylthiophene |
InChI |
InChI=1S/C5H4Br2S2/c1-8-5-4(7)3(6)2-9-5/h2H,1H3 |
InChI Key |
QENQITXWTCIJKO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CS1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


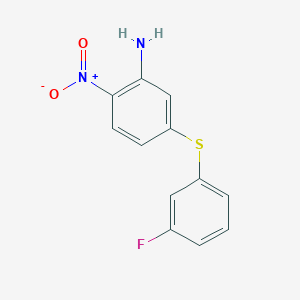

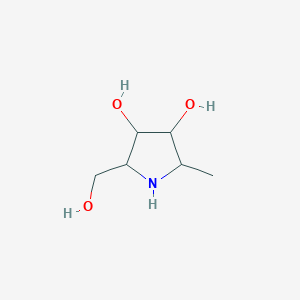
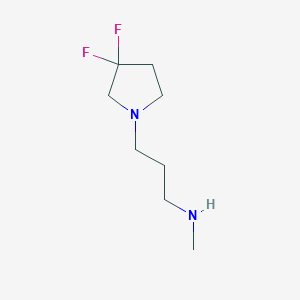
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
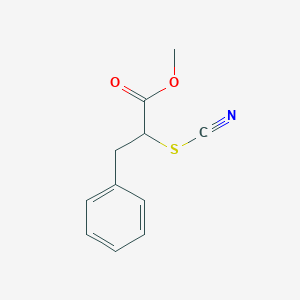
![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)
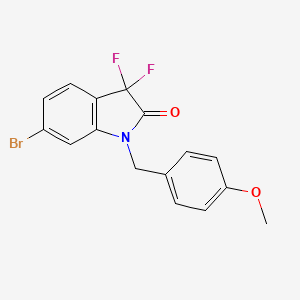

![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)
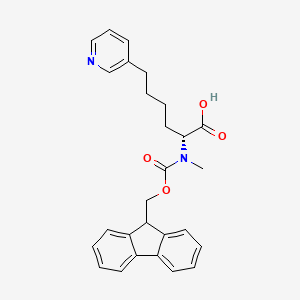
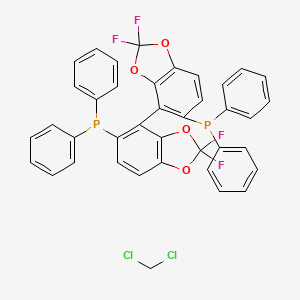
![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
